Rizolex T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

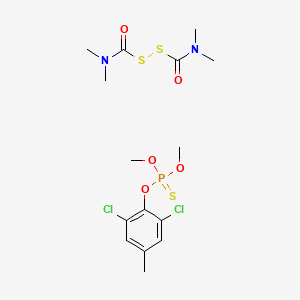

Rizolex-T is a fungicide widely used in agriculture to protect crops from soil-borne diseases. It contains two active ingredients : Rizolex-T is a fungicide widely used in agriculture to protect crops from soil-borne diseases. It contains two active ingredients: tolclofos-methyl and thiram . Tolclofos-methyl is a phospholipid biosynthesis inhibitor, while thiram is a dithiocarbamate fungicide. Together, they provide a broad spectrum of protection against various fungal pathogens, including Rhizoctonia solani, Sclerotium rolfsii, Pythium spp., and Fusarium spp. .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tolclofos-methyl is synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-methylphenol with dimethyl phosphorochloridothioate. The reaction is typically carried out in the presence of a base such as sodium hydroxide, under controlled temperature conditions .

Thiram is produced by reacting carbon disulfide with dimethylamine, followed by oxidation with hydrogen peroxide. The reaction is conducted in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of Rizolex-T involves the formulation of tolclofos-methyl and thiram into a wettable powder. The active ingredients are mixed with inert carriers and surfactants to ensure proper dispersion and adherence to seeds and soil .

Análisis De Reacciones Químicas

Types of Reactions

- Oxidation : Thiram can undergo oxidation to form disulfides and sulfoxides.

- Reduction : Tolclofos-methyl can be reduced to its corresponding thiophosphate.

- Substitution : Both tolclofos-methyl and thiram can participate in nucleophilic substitution reactions .

Common Reagents and Conditions

- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.

- Reducing Agents : Sodium borohydride, lithium aluminum hydride.

- Solvents : Water, ethanol, acetone .

Major Products

- Oxidation of Thiram : Disulfides, sulfoxides.

- Reduction of Tolclofos-methyl : Thiophosphate derivatives .

Aplicaciones Científicas De Investigación

Rizolex-T is extensively used in scientific research for its fungicidal properties. It is employed in studies related to plant pathology, soil health, and crop protection. The compound is also used in experiments to understand the mechanisms of fungal resistance and to develop integrated pest management strategies .

In biology, Rizolex-T is used to study the effects of fungicides on microbial communities and soil ecosystems. It helps in understanding the impact of chemical treatments on beneficial soil organisms and their interactions with plant roots .

In medicine, thiram, one of the active ingredients, is studied for its potential use in treating fungal infections in humans and animals .

Mecanismo De Acción

Tolclofos-methyl inhibits phospholipid biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death. Thiram acts by inhibiting the activity of enzymes involved in the synthesis of essential cellular components, such as nucleic acids and proteins. Together, these mechanisms provide a synergistic effect, enhancing the overall fungicidal activity of Rizolex-T .

Comparación Con Compuestos Similares

Similar Compounds

- Amistar (Azoxystrobin) : A broad-spectrum fungicide with a different mode of action, targeting mitochondrial respiration.

- Moncut (Flutolanil) : Another fungicide used to control soil-borne diseases, but with a different chemical structure and mode of action .

Uniqueness

Rizolex-T’s combination of tolclofos-methyl and thiram provides a dual mode of action, making it highly effective against a wide range of fungal pathogens. This dual action reduces the likelihood of resistance development compared to fungicides with a single mode of action .

Propiedades

Número CAS |

142618-02-8 |

|---|---|

Fórmula molecular |

C15H23Cl2N2O5PS3 |

Peso molecular |

509.4 g/mol |

Nombre IUPAC |

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C9H11Cl2O3PS.C6H12N2O2S2/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3;1-7(2)5(9)11-12-6(10)8(3)4/h4-5H,1-3H3;1-4H3 |

Clave InChI |

JROCZDJMGLUVJV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl.CN(C)C(=O)SSC(=O)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)

![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)

![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)